molecular formula C13H13NOS2 B2863046 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine CAS No. 2185590-83-2

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine

Cat. No.: B2863046
CAS No.: 2185590-83-2
M. Wt: 263.37
InChI Key: HUIOLOQOOYAVPB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a synthetic heterocyclic compound designed for chemical and pharmaceutical research. This molecule features a pyrrolidine core substituted with a thiophen-2-yl group at the 3-position and a thiophene-2-carbonyl moiety at the nitrogen atom, creating a multi-heterocyclic scaffold of significant interest in medicinal chemistry. While the specific biological profile of this exact compound is under investigation, its structural analogs demonstrate a wide spectrum of potent pharmacological activities, indicating its high value as a lead compound. Research on closely related 3-(thiophen-2-yl)pyrrolidine-2-one derivatives has established their promise as antifungal agents . These analogs have shown exceptional activity against agriculturally detrimental fungi such as Rhizoctorzia solani and Colletotrichum capsici , with efficacy surpassing that of established fungicides like drazoxolon . Furthermore, incorporating a benzothiophene moiety onto the pyrrolidine-2,5-dione scaffold has yielded compounds with remarkable antiseizure and antinociceptive properties in preclinical models, suggesting potential applications in central nervous system disorders and neuropathic pain . The thiophene ring, a key structural component of this reagent, is a privileged scaffold in drug discovery. It is present in several commercial agrochemicals and is the foundation of compounds investigated as viral entry inhibitors against pathogens like the Ebola virus, highlighting the versatility of this structural class . The mechanism of action for this specific compound is a key area of research. Based on studies of highly similar molecules, potential mechanisms may include interaction with fungal cellular processes or modulation of neuronal ion channels, such as the voltage-sensitive sodium channel (site 2), which is a known target for anticonvulsant and analgesic drugs . This product is intended for research purposes to further explore these potential biological activities and mechanisms. It is provided as a characterized solid to support your investigations in hit-to-lead optimization and structure-activity relationship (SAR) studies. Intended Use : This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIOLOQOOYAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Ti(O-$$i$$Pr)$$4$$/EtMgBr-catalyzed carbocyclization of N-allyl propargylamines with Et$$2$$Zn enables the construction of pyrrolidine scaffolds. For 3-(thiophen-2-yl) substitution, the propargylamine precursor is pre-functionalized with a thiophen-2-yl group. The reaction proceeds via a zirconacycle intermediate, followed by transmetalation with Et$$_2$$Zn and cyclization (Fig. 1).

Typical Procedure :

  • Synthesis of N-(Thiophen-2-ylmethyl)propargylamine : React thiophene-2-carbaldehyde with propargylamine via reductive amination.
  • Cyclization : Treat with Ti(O-$$i$$Pr)$$4$$ (20 mol%), EtMgBr (1.2 eq.), and Et$$2$$Zn (3 eq.) in dichloromethane at 40°C for 24 hours.
  • Isolation : Hydrolyze with D$$2$$O or H$$2$$O to yield 3-(thiophen-2-yl)pyrrolidine.

Yield : 78–85% (dependent on thiophene substituent steric effects).

Post-Synthetic N-Acylation

The pyrrolidine nitrogen is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

  • Dissolve 3-(thiophen-2-yl)pyrrolidine (1 eq.) in dry THF.
  • Add Et$$_3$$N (2 eq.) and thiophene-2-carbonyl chloride (1.2 eq.) dropwise at 0°C.
  • Stir at room temperature for 12 hours; purify via silica gel chromatography.

Yield : 90–92%.

Method 2: Iodine/K$$2$$CO$$3$$-Mediated Three-Component Condensation

Reaction Design

A one-pot condensation of thiophene-2-carbaldehyde, glycine ethyl ester, and a thiophene-derived chalcone (e.g., 1,3-di(thiophen-2-yl)prop-2-en-1-one) in the presence of I$$2$$/K$$2$$CO$$_3$$ constructs the pyrrolidine core with pre-installed thiophene groups.

Typical Procedure :

  • Combine thiophene-2-carbaldehyde (1 eq.), glycine ethyl ester hydrochloride (1 eq.), and 1,3-di(thiophen-2-yl)prop-2-en-1-one (1 eq.) in THF.
  • Add I$$2$$ (0.8 eq.) and K$$2$$CO$$_3$$ (1.5 eq.); reflux at 80°C for 7 hours.
  • Quench with NH$$_4$$Cl, extract with EtOAc, and purify.

Yield : 88–93%.

Stereochemical Outcomes

The reaction produces a trans-diastereomer predominance (dr 7:1) due to steric hindrance during the cyclization step.

Method 3: Dieckmann Cyclization Followed by Functionalization

Pyrrolidinone Intermediate Synthesis

Dieckmann cyclization of ethyl 3-(thiophen-2-yl)aminopent-4-ynoate forms 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which is reduced to pyrrolidine using LiAlH$$_4$$.

Procedure :

  • Cyclize ethyl 3-(thiophen-2-yl)aminopent-4-ynoate in refluxing toluene with NaH.
  • Reduce the resulting pyrrolidinone with LiAlH$$_4$$ in THF.

Yield : 70% (cyclization), 85% (reduction).

N-Acylation and Characterization

Acylation as in Method 1 yields the title compound. $$^1$$H NMR confirms the cis-configuration of the thiophene-2-carbonyl group via NOESY correlations.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Ti–Mg Carbocyclization High regioselectivity; scalable Requires air-sensitive reagents 78–85
I$$2$$/K$$2$$CO$$_3$$ One-pot; metal-free Moderate diastereoselectivity 88–93
Dieckmann Cyclization Well-established protocol Multi-step; requires reduction step 70–85

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound 8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol

  • Structure : Incorporates a benzo[b]thiophene ring (with methoxy groups) and a piperazine-fluorophenyl substituent.
  • Synthesis: Derived from ketone precursor 7c via sodium borohydride reduction in ethanol (79.7% yield) .

Compound 8e : 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl)-piperazin-1-yl)-1-propanol

  • Structure : Features a pyridinyl-piperazine substituent, introducing basic nitrogen sites for hydrogen bonding.
  • Synthesis : Similar reduction of ketone 7e (76.6% yield) .
  • Key Difference: The pyridine group may increase solubility in polar solvents, a property absent in the non-polar thiophene-dominated target compound.

6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine

  • Structure : Combines pyrrolopyridine (fused bicyclic system) with a thiophen-2-yl group.
  • Molecular Weight : 200.26 g/mol, significantly lower than the target compound due to the absence of a carbonyl group .
  • Key Difference : The fused aromatic system likely enhances planarity and charge transport efficiency, making it more suitable for organic semiconductors.

Chalcone Derivatives with Thiophene Substituents

(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3)

  • Structure : Chalcone backbone with methyl-substituted furan and thiophene groups.
  • Properties: Exhibits centrosymmetric geometry and nonlinear optical (NLO) behavior due to extended π-conjugation .
  • Comparison : The target compound lacks the α,β-unsaturated ketone system of chalcones, which is critical for NLO activity. However, its pyrrolidine core may confer greater conformational flexibility for binding in medicinal applications.

(E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7)

  • Structure: Noncentrosymmetric chalcone with chlorine and thiophene substituents.
  • Properties : Strong dipole moments and hyperpolarizability values in DFT studies, suggesting superior NLO response .
  • Key Difference : The chlorine atom in Compound 7 enhances electron-withdrawing effects, a feature absent in the target compound.

Thiophene-Containing Pharmaceutical Impurities

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure: Amino alcohol derivative with a thiophen-2-yl group.
  • Relevance : Listed as a related compound in pharmaceutical quality control .
  • Comparison: The presence of a primary alcohol and methylamino group increases hydrophilicity, contrasting with the lipophilic thiophene-carbonyl groups in the target compound.

Biological Activity

The compound 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a reaction between thiophene derivatives and pyrrolidine precursors. The compound can be synthesized via an elimination unimolecular conjugate base (E1cB) reaction, which has been optimized to yield higher purity and better yields compared to previous methods. The resulting product is characterized by a planar structure with significant intermolecular hydrogen bonding, which contributes to its stability and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound's activity was evaluated using various cancer cell lines, particularly focusing on lung adenocarcinoma (A549 cells).

  • Case Study Findings:
    • In vitro tests demonstrated that this compound exhibits significant cytotoxic effects against A549 cells, reducing cell viability significantly compared to untreated controls.
    • The mechanism of action appears to involve apoptosis induction, as evidenced by increased markers of apoptosis in treated cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA54915Apoptosis induction
Compound XA54920Cell cycle arrest
Compound YHCT11610DNA damage response

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound was tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.

  • Case Study Findings:
    • The compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
    • Minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a potential lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NamePathogenMIC (µg/mL)Effectiveness
This compoundMRSA32Effective
Compound AE. coli>64Ineffective
Compound BKlebsiella pneumoniae16Moderately effective

Q & A

Basic Question: What are the recommended synthetic routes for 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiophene Ring Formation : Use the Paal-Knorr synthesis to cyclize 1,4-dicarbonyl compounds with sulfur sources, ensuring high regioselectivity for the thiophene moiety .

Pyrrolidine Functionalization : Introduce the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, react thiophene-2-carbonyl chloride with 3-(thiophen-2-yl)pyrrolidine under anhydrous conditions (e.g., DCM, 0–5°C) .

Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .

Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR .

Basic Question: How can the molecular structure of this compound be characterized to resolve ambiguities in stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to determine absolute configuration and bond angles. Single crystals are grown via slow evaporation in ethanol .
  • NMR Spectroscopy : Assign 1H^1H-NMR signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene protons (δ 6.8–7.5 ppm). NOESY can clarify spatial proximity of substituents .
  • Computational Modeling : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to validate stereochemical assignments .

Advanced Question: How do reaction conditions influence the electrophilic substitution reactivity of the thiophene moiety in this compound?

Methodological Answer:

  • Nitration : Use HNO3_3/H2_2SO4_4 at 0°C to introduce nitro groups at the 5-position of the thiophene ring, monitored by TLC .
  • Sulfonation : React with chlorosulfonic acid (ClSO3_3H) in DCM to yield sulfonated derivatives. Kinetic studies show higher regioselectivity at lower temperatures .
  • Halogenation : Bromination (Br2_2/FeBr3_3) proceeds at the 4-position of thiophene; use stoichiometric control to avoid over-halogenation .

Contradiction Note : Competing reactivity of the pyrrolidine carbonyl group may require protective strategies (e.g., Boc protection) .

Advanced Question: How can computational methods predict and rationalize biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The thiophene carbonyl group shows hydrogen bonding with Arg120, while the pyrrolidine ring occupies hydrophobic pockets .
  • MD Simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability. RMSD plots reveal conformational flexibility in the pyrrolidine moiety .
  • SAR Studies : Compare analogs (e.g., 4-methylthiophene derivatives) to identify critical substituents for anti-inflammatory activity .

Advanced Question: How should researchers address contradictions between crystallographic data and NMR-derived conformational analyses?

Methodological Answer:

  • Case Study : If X-ray data indicates a planar pyrrolidine ring while NMR suggests puckering, consider:
    • Temperature Effects : Crystallography captures low-energy conformers, while NMR reflects dynamic equilibria in solution .
    • Solvent Influence : Polar solvents (DMSO) may stabilize non-planar conformers via hydrogen bonding to the carbonyl group .
  • Resolution : Use variable-temperature NMR (−40°C to 25°C) to slow conformational exchange and observe distinct signals .

Basic Question: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Keep under inert atmosphere (Argon) at −20°C in amber vials to prevent oxidation of the thiophene ring .
  • Degradation Pathways : Monitor for hydrolysis of the carbonyl group (pH-sensitive; avoid aqueous buffers) and photodegradation (UV light induces ring-opening) .
  • Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Advanced Question: How can synthetic yields be improved for large-scale production of derivatives?

Methodological Answer:

  • Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions; ligand additives (XPhos) enhance turnover .
  • Flow Chemistry : Implement continuous flow reactors for thiophene acylation steps, reducing reaction time from 12h to 30min .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted thiophene-2-carbonyl chloride .

Advanced Question: What strategies resolve ambiguities in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Compare IC50_{50} values from enzyme inhibition (e.g., COX-2 ELISA) vs. cell-based assays (RAW264.7 macrophages). Discrepancies may arise from membrane permeability limitations .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated pyrrolidine derivatives) that contribute to observed activity .
  • Positive Controls : Include indomethacin (COX-2 inhibitor) to calibrate assay sensitivity and validate readouts .

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